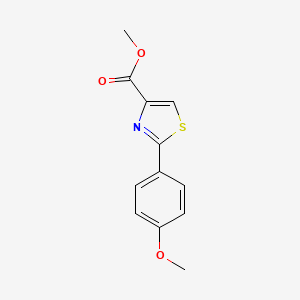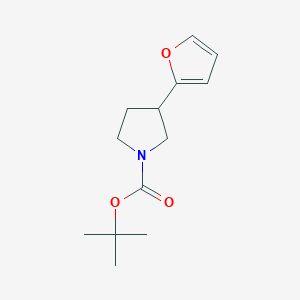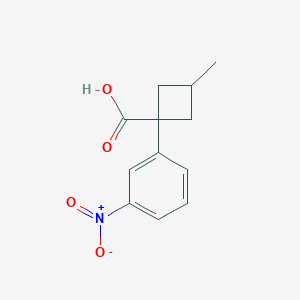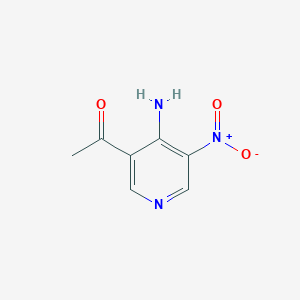
Ethyl (E)-3-(3-aminopyridin-4-yl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (E)-3-(3-aminopyridin-4-yl)acrylate is an organic compound that belongs to the class of pyridine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (E)-3-(3-aminopyridin-4-yl)acrylate typically involves the reaction of 3-aminopyridine with ethyl acrylate under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the 3-aminopyridine, followed by the addition of ethyl acrylate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel complexes can be employed to accelerate the reaction, and advanced purification techniques like chromatography or crystallization are used to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (E)-3-(3-aminopyridin-4-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield reduced products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced compounds, and various substituted pyridine derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Ethyl (E)-3-(3-aminopyridin-4-yl)acrylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Ethyl (E)-3-(3-aminopyridin-4-yl)acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopyridine moiety can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the specific pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-(4-aminopyridin-3-yl)acrylate: Similar structure but different position of the amino group.
Methyl (E)-3-(3-aminopyridin-4-yl)acrylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Propiedades
Fórmula molecular |
C10H12N2O2 |
|---|---|
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
ethyl (E)-3-(3-aminopyridin-4-yl)prop-2-enoate |
InChI |
InChI=1S/C10H12N2O2/c1-2-14-10(13)4-3-8-5-6-12-7-9(8)11/h3-7H,2,11H2,1H3/b4-3+ |
Clave InChI |
GZRBFOMAWOATAP-ONEGZZNKSA-N |
SMILES isomérico |
CCOC(=O)/C=C/C1=C(C=NC=C1)N |
SMILES canónico |
CCOC(=O)C=CC1=C(C=NC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Bromo-5-(difluoromethyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13662734.png)

![1,3-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13662739.png)


![3-Bromo-4,5-dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13662764.png)

![2-([1,1'-Biphenyl]-3-yl)-3-chloroimidazo[1,2-a]pyridine](/img/structure/B13662775.png)




